molecular formula C21H29ClN8O5 B14287245 Cenu-lex-2 CAS No. 127794-31-4

Cenu-lex-2

Cat. No.: B14287245
CAS No.: 127794-31-4
M. Wt: 509.0 g/mol
InChI Key: ZSSSWJLAVLOLAB-UHFFFAOYSA-N
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Description

Cenu-lex-2 is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is a derivative of N-chloroethyl-N-nitrosourea (CENU) tethered to the dipeptide lexitropsin (lex). This compound is known for its ability to induce minor groove lesions at specific DNA sites, making it a valuable tool in cancer research and chemotherapy .

Preparation Methods

The synthesis of Cenu-lex-2 involves the connection of the CENU moiety to lexitropsin through a C2H4 linker. This process results in a compound that exhibits sequence-specific DNA alkylation. The preparation methods typically involve the following steps:

Chemical Reactions Analysis

Cenu-lex-2 undergoes several types of chemical reactions, primarily involving DNA alkylation. The major reactions include:

Common reagents and conditions used in these reactions include:

Scientific Research Applications

Cenu-lex-2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Mechanism of Action

The mechanism of action of Cenu-lex-2 involves its ability to induce DNA alkylation at specific sites. The compound preferentially targets the N3 position of adenine in DNA, leading to the formation of thermolabile N3-alkyladenines. These lesions are more cytotoxic than mutagenic, making this compound a potential candidate for cancer therapy . The molecular targets and pathways involved include:

Comparison with Similar Compounds

Properties

CAS No.

127794-31-4

Molecular Formula

C21H29ClN8O5

Molecular Weight

509.0 g/mol

IUPAC Name

4-[3-[[2-chloroethyl(nitroso)carbamoyl]amino]propanoylamino]-1-methyl-N-[1-methyl-5-(propylcarbamoyl)pyrrol-3-yl]pyrrole-2-carboxamide

InChI

InChI=1S/C21H29ClN8O5/c1-4-7-23-19(32)16-11-15(13-28(16)2)26-20(33)17-10-14(12-29(17)3)25-18(31)5-8-24-21(34)30(27-35)9-6-22/h10-13H,4-9H2,1-3H3,(H,23,32)(H,24,34)(H,25,31)(H,26,33)

InChI Key

ZSSSWJLAVLOLAB-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC(=CN1C)NC(=O)C2=CC(=CN2C)NC(=O)CCNC(=O)N(CCCl)N=O

Origin of Product

United States

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